![molecular formula C7H8N2O2 B1200077 6,7-ジヒドロ-1H-シクロペンタ[d]ピリミジン-2,4(3H,5H)-ジオン CAS No. 5466-00-2](/img/structure/B1200077.png)
6,7-ジヒドロ-1H-シクロペンタ[d]ピリミジン-2,4(3H,5H)-ジオン
概要
説明
6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, also known as 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >22.8 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25969. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ヘテロ環状化合物の合成
6,7-ジヒドロ-1H-シクロペンタ[d]ピリミジン-2,4(3H,5H)-ジオンのコア構造は、様々なヘテロ環状化合物の合成における前駆体です。これらの化合物は、その生物活性のため医薬品化学において重要です。 例えば、それらは低血糖作用を示す誘導体を作成したり、カルシウムチャネルのアンタゴニストとして作用したりするために使用することができます {svg_1}.
腐食抑制
この化合物の誘導体は、特に鋼合金に対する腐食抑制剤としての可能性について研究されてきました。 それらは、工業用洗浄や酸洗いプロセスで遭遇するような腐食性環境から金属表面を保護する抑制剤フィルムを形成することができます {svg_2}.
有機合成方法論
この化合物は、有機合成において重要な多成分縮合反応に関与しています。 このような反応は、医薬品や材料科学における潜在的な用途を持つ新しい誘導体の形成につながる可能性があります {svg_3}.
触媒作用
この化合物の誘導体は、様々な化学反応において触媒として作用することができます。 これは、効率的で環境に優しい触媒が求められるグリーンケミストリーの分野において特に関連しています {svg_4}.
材料科学
材料科学では、この化合物の誘導体は、特定の特性を持つ新しい材料を設計するために使用することができます。 例えば、それらはポリマーに組み込まれて、その強度または熱安定性を向上させることができます {svg_5}.
生物活性
6,7-ジヒドロ-1H-シクロペンタ[d]ピリミジン-2,4(3H,5H)-ジオンの構造モチーフは、いくつかの生物学的に活性な分子に見られます。 この分野の研究は、改善された有効性と副作用の軽減を備えた新しい薬剤の開発につながる可能性があります {svg_6}.
作用機序
Target of Action
The primary targets of the compound 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione are currently unknown. This compound is a structural fragment of certain alkaloids , which are known to interact with a variety of biological targets.
Mode of Action
Given its structural similarity to certain alkaloids , it may interact with biological targets in a similar manner Alkaloids often act by binding to receptors or enzymes, altering their function.
Biochemical Pathways
Alkaloids, to which this compound is structurally related, are known to affect a wide range of biochemical pathways, including signal transduction, enzyme activity, and ion channel function
Result of Action
The molecular and cellular effects of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione’s action are currently unknown. As a structural fragment of certain alkaloids , it may share some of their biological activities. Alkaloids are known for their diverse effects, which can range from analgesic to anti-inflammatory to neurotoxic effects, depending on the specific compound and its targets.
生化学分析
Biochemical Properties
6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and thus affecting the production of inflammatory mediators . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can influence various biochemical pathways .
Cellular Effects
The effects of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione on cells are diverse and depend on the cell type and context. In cancer cells, it has been shown to induce apoptosis by activating caspase pathways and inhibiting cell proliferation . In normal cells, it can modulate cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . These effects highlight the compound’s potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity . This compound also interacts with DNA and RNA, affecting gene expression by modulating transcription and translation processes . Additionally, it can influence the activity of transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products can also have biological effects, which need to be considered in long-term studies.
特性
IUPAC Name |
1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-6-4-2-1-3-5(4)8-7(11)9-6/h1-3H2,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLURGSDLNKCSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282454 | |
| Record name | 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>22.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24841263 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5466-00-2 | |
| Record name | 5466-00-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H-cyclopenta[d]pyrimidine-2,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main structural modification explored in the research on 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione derivatives, and what is its significance?
A1: The research focuses on synthesizing new 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. [] This modification involves replacing a hydrogen atom at the 7-position of the core structure with a sulfur atom, which then allows for the introduction of various alkyl substituents. This is significant because it allows for the exploration of structure-activity relationships (SAR). By systematically changing the alkyl substituents on the sulfur atom, researchers can investigate how the structure of these derivatives influences their antioxidant activity.
Q2: What model was used to evaluate the antioxidant activity of the synthesized compounds?
A3: The researchers utilized an in vitro model of Fe2+-dependent oxidation of adrenaline to assess the antioxidant activity of the 7-thio derivatives. [] This model is commonly used to evaluate the ability of compounds to scavenge free radicals generated by the reaction of ferrous ions with adrenaline. By measuring the inhibition of adrenaline oxidation, the researchers could quantify the antioxidant capacity of the synthesized compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
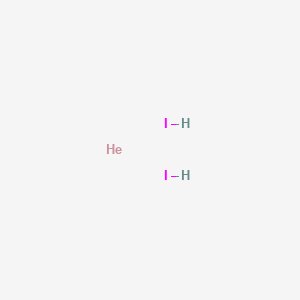
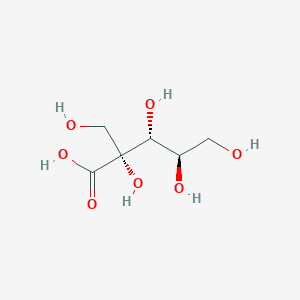


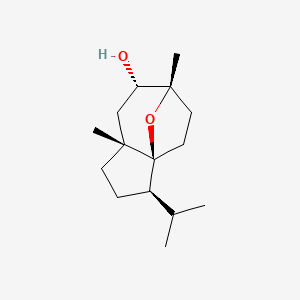

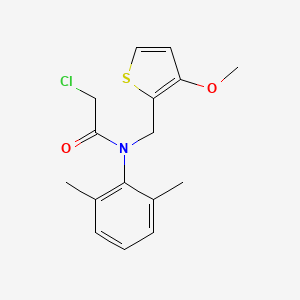
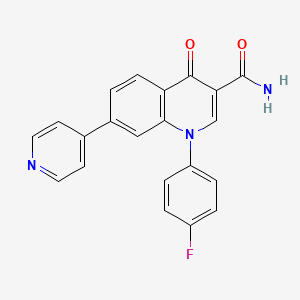





![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dimethyl phosphate](/img/structure/B1200019.png)
